molecular formula C20H17N5O2 B11142145 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide

Cat. No.: B11142145
M. Wt: 359.4 g/mol
InChI Key: FYYQQEJTKMGMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to an acetamide moiety, which is further substituted with a 2-oxo-5-phenylpyrazinyl group. This structure combines pharmacophoric elements of benzimidazole (known for antimicrobial, anticancer, and enzyme inhibitory activities) and pyrazinyl acetamide (associated with binding affinity in kinase inhibition and metabolic regulation).

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C20H17N5O2/c26-19(22-10-18-23-15-8-4-5-9-16(15)24-18)13-25-12-17(21-11-20(25)27)14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,26)(H,23,24)

InChI Key

FYYQQEJTKMGMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Intermediate: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.

    Attachment of Pyrazinyl Group: The pyrazinyl moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a suitable pyrazinyl halide in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the benzimidazole-pyrazinyl intermediate with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or pyrazinyl rings, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, nucleophiles, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduces cell viability in human breast cancer cells .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, showing potential for development into new antibiotic agents. The dual action of the benzimidazole and pyrazine components enhances its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits .

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed to evaluate the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazinyl moieties may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound ID/Name Core Structure Substituents/Modifications Reference
Target Compound Benzimidazole + Pyrazinyl acetamide - Benzimidazole linked to acetamide via methylene group
- 5-Phenyl-2-oxo-pyrazinyl group
N/A
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Benzimidazole + pyrrolidinone - Pyrrolidinone ring at position 2
- Hydrazide terminus
N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) Benzimidazole + pyrazole acetamide - Pyrazole-acetamide linkage
- Benzamide substitution
2-(1,3-Dimethyl-2-oxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (d7) Purine + triazole acetamide - Purine core
- Trifluoromethylbenzyl-triazole-phenyl substitution
2-(1H-Benzimidazol-2-ylthio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Benzimidazole + pyrazolyl thioether - Thioether linkage to pyrazolone
- Phenyl and methyl substituents

Key Observations :

  • The target compound’s pyrazinyl acetamide group distinguishes it from analogs with pyrrolidinone (compound 12) or purine cores (compound d7) .

Key Observations :

  • EDCI/HOBt-mediated coupling () and click chemistry () are common for acetamide linkages .
  • Yields vary significantly (45–75%) based on substituent complexity and purification methods (e.g., column chromatography vs. recrystallization) .

Physicochemical Properties

Table 3: Physicochemical Data of Analogous Compounds
Compound ID/Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) 336.35 Decomposes at 204 Low in water, high in DMSO
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 612.47 Not reported Moderate in polar solvents
Compound d7 () 539.18 Not reported High lipophilicity (CF$_3$ group)

Key Observations :

  • Melting points correlate with molecular symmetry; decomposition at high temperatures (e.g., 204°C for compound 30) suggests thermal instability in benzimidazole derivatives .
  • Trifluoromethyl groups (d7) enhance lipophilicity, whereas polar triazole-thiazole systems (9c) may improve aqueous solubility .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide is a complex organic compound that integrates a benzimidazole moiety and a pyrazine ring, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N5O2, with a molecular weight of approximately 295.31 g/mol. The structural components of this compound are significant for its biological interactions:

  • Benzimidazole Ring : Known for its anticancer and antimicrobial properties.
  • Pyrazine Component : Associated with various biochemical interactions that enhance the compound's pharmacological profile.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound has potential anticancer effects. Its structural components allow for interaction with multiple biological targets involved in cancer progression.
    Cell LineIC50 (µM)Reference
    HCT1164.47
    HeLa7.55
    MCF-74.04
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against standard strains showed efficacy comparable to established antibiotics.
  • Anti-inflammatory Properties : Research indicates that derivatives of benzimidazole can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzimidazole and pyrazine rings through multi-step organic reactions. Careful control of reaction conditions is crucial for achieving high yields and purity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzimidazole and pyrazine compounds to enhance biological activity:

  • Cytotoxic Evaluation : A study evaluating similar compounds reported IC50 values ranging from 4 to 20 µM against various cancer cell lines, indicating strong cytotoxic potential ( ).
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the phenyl ring significantly affect the activity profile of these compounds. For example, substitutions at specific positions can enhance binding affinity to target proteins involved in tumor growth ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.